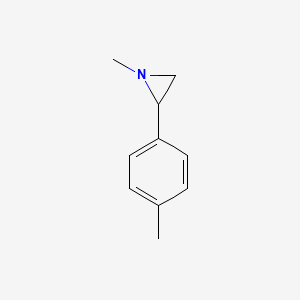

1-Methyl-2-(4-methylphenyl)aziridine

Description

Structure

3D Structure

Properties

CAS No. |

58777-94-9 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-methyl-2-(4-methylphenyl)aziridine |

InChI |

InChI=1S/C10H13N/c1-8-3-5-9(6-4-8)10-7-11(10)2/h3-6,10H,7H2,1-2H3 |

InChI Key |

IFOBLJAIIFJLSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN2C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 2 4 Methylphenyl Aziridine and Analogues

Modern Catalytic Aziridination Approaches

Modern catalytic strategies for constructing the aziridine (B145994) ring primarily involve the transfer of a nitrene group to an alkene. These methods are broadly categorized based on the nature of the catalyst employed.

Transition Metal-Catalyzed Nitrene Transfer Reactions

Transition metals, particularly those from the middle and late d-block, have proven to be exceptional catalysts for nitrene transfer reactions. researchgate.net Iron, rhodium, and manganese complexes are prominent in this field, each offering unique advantages in terms of reactivity and selectivity. nsf.gov

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for sustainable chemical synthesis. researchgate.netmdpi.com Iron(II) complexes have been effectively used to catalyze the intermolecular aziridination of alkenes, including styrene (B11656) derivatives, using hydroxylamine (B1172632) derivatives as clean nitrene sources. rsc.org These reactions can provide a wide range of aziridines in high yields. rsc.org

A mechanistic study on the iron-based catalytic aziridination of styrenes using [(N-tosylimino)iodo]benzene (PhINTs) as the nitrene precursor provides significant insights into the reaction pathway. mdpi.comnih.gov The reaction, catalyzed by FeII(PBI)32 (where PBI = 2-(2-pyridyl)benzimidazole), can be less selective compared to epoxidation, yielding byproducts such as styrene oxide and benzaldehyde. mdpi.comnih.gov The formation of these oxygenated byproducts is linked to the presence of water, which can hydrolyze the proposed FeIII(N•Ts) intermediate to form an FeIV(O)/oxyl complex responsible for oxygen atom transfer. mdpi.comnih.govnih.gov

The reaction kinetics suggest a radical mechanism. mdpi.comnih.gov The addition of a radical scavenger completely inhibits the aziridination, supporting the generation of a radical intermediate. mdpi.com Furthermore, a linear free energy relationship with a negative ρ value suggests an electrophilic character for the oxidant generated from the iron catalyst and PhINTs. mdpi.com For para-substituted styrenes, electron-donating groups lead to higher yields, turnover numbers (TON), and turnover frequencies (TOF) compared to those with electron-withdrawing groups. mdpi.comnih.gov

Table 1: Catalytic Oxidation of para-Substituted Styrenes with an Iron-Based Catalyst

Data sourced from a study on the catalytic oxidation of para-substituted styrenes in acetonitrile (B52724) at 323 K. mdpi.com

Rhodium(II) paddlewheel complexes are highly effective catalysts for both C-H amination and alkene aziridination. acs.org The catalyst [Rh2(esp)2] (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) is particularly noteworthy for its ability to stereospecifically transform unactivated and styrene-type olefins into NH aziridine products in high yields at room temperature. nih.govnih.gov

The site-selectivity of rhodium-catalyzed aziridination is largely governed by steric effects. nsf.gov In competition experiments between styrene and more substituted styrenes, dinuclear rhodium catalysts preferentially aziridinate the less sterically hindered alkene. nsf.gov For instance, the preference for aziridination of styrene increases significantly when competed against more substituted styrenes. nsf.gov

Mechanistic studies, often supported by density functional theory (DFT), have been conducted to understand the stereochemical outcomes. bohrium.com Both concerted and stepwise radical pathways involving singlet and triplet rhodium nitrene intermediates have been proposed. bohrium.comnih.gov The specific pathway and resulting stereochemistry can be highly dependent on the substrate and the specific rhodium catalyst used. bohrium.com For the aziridination of substituted styrenes with [(4-nitrophenylsulfonyl)imino]phenyl-λ3-iodane catalyzed by [Rh2(OAc)4], a ρ-value of -0.61 was determined, indicating a mechanism with some carbocationic character at the transition state. cdnsciencepub.comunige.ch

Manganese complexes offer a cost-effective and environmentally benign alternative for catalytic aziridination. A seesaw manganese(II) complex, Mn[O-terphenyl-O]Ph(THF)2, has been shown to catalyze the aziridination of various olefins using PhINTs as the nitrene source. mdpi.comnsf.gov This system provides moderate aziridination yields for p-substituted styrenes, irrespective of the electronic nature of the substituent. mdpi.comnsf.govresearchgate.net This observation contrasts with some iron- and rhodium-catalyzed systems where electronic effects play a more pronounced role.

DFT calculations on the manganese-catalyzed reaction suggest a mechanism involving the oxidative addition of the iminoiodinane to the Mn(II) center. mdpi.comnsf.gov This forms a formal imido intermediate best described as a high-spin Mn(III) center antiferromagnetically coupled to an imidyl radical. This radical species then reacts with the styrene to form an intermediate that reductively eliminates the aziridine product. mdpi.comnsf.gov Water-soluble manganese-porphyrin complexes have also been utilized for catalytic aziridination in aqueous media, with moderate to good yields achieved using chloramine-T as the nitrogen source. researchgate.net

Table 2: Aziridination of Various Olefins Using a Manganese(II) Catalyst

Yields determined by ¹H NMR using an internal standard. mdpi.com

Organocatalytic and Metal-Free Aziridine Formation

The development of metal-free catalytic systems for aziridination is a significant goal in green chemistry, avoiding potential metal contamination in the final products. nih.govresearchgate.net Organocatalysis provides a powerful platform for achieving this. acs.org

An iminium salt has been reported to catalyze the aziridination of styrenes using PhINTs. nih.govnih.gov This method offers a complementary approach to metal-catalyzed nitrene transfers. nih.gov The proposed mechanism involves a polar, stepwise pathway. nih.gov Evidence for this mechanism includes the observation that both trans- and cis-β-methylstyrene yield only the trans-aziridine product, indicating a non-stereospecific process where bond rotation can occur in an intermediate before ring closure. nih.gov

Another metal-free approach involves the intramolecular ring-opening of a pre-formed aziridine to synthesize other heterocyclic structures, such as multisubstituted furans, using a Lewis acid like BF3·OEt2. nih.govresearchgate.net While this is not a direct formation of the aziridine ring, it demonstrates the utility of metal-free conditions in transformations involving aziridines.

Photochemical and Electrocatalytic Methods for Aziridination

Photochemical and electrocatalytic methods represent emerging frontiers in aziridine synthesis, often allowing for reactions to occur under mild conditions without the need for thermal activation or stoichiometric chemical oxidants.

Photo-induced aziridination of alkenes can be achieved by activating N-sulfonyliminoiodinanes with light at 375 nm. nih.gov Mechanistic studies suggest that this reaction proceeds through a stepwise radical mechanism rather than a concerted one. nih.gov Another photochemical approach involves the use of azoxy-triazenes as nitrene precursors. acs.orgnih.gov Upon irradiation with 390 nm light, these compounds can fragment to generate a free singlet nitrene, which then reacts with alkenes like styrene derivatives to form the corresponding aziridines. acs.orgnih.gov This method is operationally simple and can be adapted to photoflow conditions. acs.org Stereospecificity observed with certain unactivated alkenes supports the involvement of a singlet nitrene intermediate. acs.orgnih.gov

Electrocatalysis has also been employed for the synthesis of aziridines. An electrochemical method enables the coupling of amines and alkenes via an electrogenerated dication, providing a novel route to these three-membered heterocycles. acs.org

Enzymatic Pathways for Aziridine Installation

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. While the direct enzymatic synthesis of 1-methyl-2-(4-methylphenyl)aziridine is not extensively documented, enzymatic approaches to aziridination provide a foundation for potential biocatalytic routes.

In nature, the biosynthesis of aziridine-containing natural products typically involves intramolecular nucleophilic displacement rather than the direct addition of a nitrene equivalent to an olefin. baranlab.org However, researchers have successfully engineered enzymes, such as cytochrome P450, to catalyze intermolecular aziridination reactions that are not found in nature. baranlab.org These engineered enzymes can facilitate the transfer of a nitrene group to an olefin, offering a potential pathway for the synthesis of a wide range of aziridines. For instance, evolved variants of cytochrome P450 have been shown to catalyze the aziridination of styrenes with high enantioselectivity. baranlab.org This suggests that a similar biocatalytic approach could be developed for the synthesis of chiral 1-methyl-2-(4-methylphenyl)aziridine from 4-methylstyrene (B72717) and a suitable methylnitrene precursor.

Another enzymatic strategy involves the use of non-heme iron enzymes. These enzymes can catalyze the aziridination of substrates like L-valine through a cyclization reaction initiated by β-hydrogen abstraction. researchgate.net This pathway demonstrates the potential for enzymes to construct the aziridine ring through intramolecular C-N bond formation. While this specific example is for an amino acid, the principle of enzyme-catalyzed intramolecular cyclization could potentially be adapted for the synthesis of N-alkyl-2-aryl-aziridines.

Cyclization-Based Syntheses of Substituted Aziridines

Cyclization reactions are a cornerstone of aziridine synthesis, providing reliable and versatile routes to these strained heterocycles. These methods often involve the formation of a key carbon-nitrogen bond in an intramolecular fashion.

Intramolecular nucleophilic cyclization is a common and effective method for the synthesis of aziridines. This strategy typically involves a precursor molecule containing both a nucleophilic nitrogen atom and a suitable leaving group, positioned to allow for a ring-closing reaction. The success of this cyclization is often dependent on the nature of the substituent on the nitrogen atom of the aziridine. researchgate.net N-H, N-alkyl, and N-aryl aziridines are generally amenable to this approach. researchgate.net

A general representation of this strategy is the cyclization of a β-functionalized ethylamine. Although the ring closure itself is often facile, the synthesis of the required precursor can be a challenge. iwu.edu For the synthesis of 1-methyl-2-(4-methylphenyl)aziridine, a suitable precursor would be N-methyl-1-(4-methylphenyl)-2-haloethanamine. Treatment of this precursor with a base would induce an intramolecular SN2 reaction, where the nitrogen atom displaces the halide to form the aziridine ring.

| Precursor Structure | Reaction Type | Product |

|---|---|---|

| N-methyl-1-(4-methylphenyl)-2-haloethanamine | Intramolecular SN2 Cyclization | 1-Methyl-2-(4-methylphenyl)aziridine |

Vicinal amino alcohols and epoxides are readily available and versatile precursors for the synthesis of aziridines, including 1-methyl-2-(4-methylphenyl)aziridine.

The conversion of vicinal amino alcohols to aziridines is a well-established transformation, often referred to as the Wenker synthesis or a modification thereof. organic-chemistry.orgrsc.org This process typically involves the activation of the hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by the adjacent amino group. For the synthesis of 1-methyl-2-(4-methylphenyl)aziridine, the corresponding precursor would be 2-(methylamino)-1-(p-tolyl)ethanol. The hydroxyl group can be activated, for example, by conversion to a sulfonate ester. Subsequent treatment with a base will facilitate the cyclization to the desired aziridine. organic-chemistry.org

Epoxides can also serve as effective precursors for aziridine synthesis. rsc.orgontosight.ai A common two-step procedure involves the nucleophilic ring-opening of the epoxide with an amine, followed by cyclization of the resulting amino alcohol. For the synthesis of 1-methyl-2-(4-methylphenyl)aziridine, 2-(4-methylphenyl)oxirane (B79243) would be reacted with methylamine (B109427) to yield 1-(methylamino)-2-(p-tolyl)ethanol. This intermediate can then be cyclized to the aziridine as described above. Alternatively, a more direct conversion can be achieved by reacting the epoxide with an azide (B81097), followed by a Staudinger reaction to form the aziridine. rsc.org

| Precursor | Key Transformation | Intermediate/Product |

|---|---|---|

| 2-(Methylamino)-1-(p-tolyl)ethanol | Activation of hydroxyl group and intramolecular cyclization | 1-Methyl-2-(4-methylphenyl)aziridine |

| 2-(4-Methylphenyl)oxirane | Ring-opening with methylamine and cyclization | 1-(Methylamino)-2-(p-tolyl)ethanol, then 1-Methyl-2-(4-methylphenyl)aziridine |

Stereoselective Synthesis of Chiral 1-Methyl-2-(4-methylphenyl)aziridine and Related Enantiopure Derivatives

The development of stereoselective methods for the synthesis of chiral aziridines is of paramount importance, as the stereochemistry of these building blocks often dictates the stereochemistry of the final target molecules.

Another strategy for achieving stereoselectivity is through the use of chiral catalysts in aziridination reactions of olefins. For instance, rhodium-catalyzed intermolecular aziridination of olefins using anilines as the nitrogen source has been shown to be stereospecific. nih.gov Similarly, cobalt-catalyzed reactions have been employed for the synthesis of chiral N-aryl aziridines from terminal styrenes. nih.gov While these examples focus on N-aryl aziridines, the principles of using chiral transition metal catalysts to control the stereochemical outcome of the aziridination of 4-methylstyrene could be extended to the synthesis of chiral 1-methyl-2-(4-methylphenyl)aziridine.

Furthermore, the conversion of enantiomerically pure precursors, such as chiral vicinal amino alcohols or epoxides, provides a reliable route to enantiopure aziridines. nih.govthieme-connect.de The stereochemistry of the precursor is transferred to the aziridine product, often with inversion of configuration at one of the stereocenters depending on the reaction mechanism. For example, an internal Mitsunobu reaction of a chiral β-amino alcohol can lead to the formation of a chiral aziridine. nih.gov

| Methodology | Key Features | Potential Application |

|---|---|---|

| Organocatalytic α-chlorination/reductive amination/cyclization | High enantioselectivity, one-pot procedure | Enantioselective synthesis of 1-Methyl-2-(4-methylphenyl)aziridine from 4-methylphenylacetaldehyde |

| Chiral transition metal-catalyzed aziridination | Stereospecific nitrene transfer to olefins | Enantioselective synthesis of 1-Methyl-2-(4-methylphenyl)aziridine from 4-methylstyrene |

| Conversion of enantiopure precursors | Transfer of stereochemistry from chiral amino alcohols or epoxides | Synthesis of enantiopure 1-Methyl-2-(4-methylphenyl)aziridine |

Mechanistic Investigations of 1 Methyl 2 4 Methylphenyl Aziridine Reactivity

Nucleophilic Ring-Opening Reactions of Aziridines

The inherent ring strain of aziridines, estimated at 27 kcal/mol, makes them effective intermediates for the synthesis of 1,2-aminofunctionalized products through ring-opening reactions. nih.govresearchgate.net The presence of an electron-withdrawing group on the nitrogen atom can activate the ring, facilitating reactions with nucleophiles. nih.gov However, even with an alkyl group on the nitrogen, as in 1-Methyl-2-(4-methylphenyl)aziridine, the ring can be opened under various conditions, proceeding through distinct mechanistic pathways.

SN2-Type Ring Opening Pathways

The ring-opening of 2-aryl-aziridines can proceed via a bimolecular nucleophilic substitution (SN2) mechanism, particularly when promoted by a Lewis acid. iitk.ac.inias.ac.in In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the aziridine (B145994) ring, leading to the cleavage of a carbon-nitrogen bond. For an unsymmetrical aziridine like 1-Methyl-2-(4-methylphenyl)aziridine, the site of nucleophilic attack determines the regioselectivity of the reaction.

The reaction of chiral 2-aryl-N-tosylaziridines with alcohols in the presence of a Lewis acid produces nonracemic 1,2-amino ethers, which supports an SN2 pathway. iitk.ac.in Nickel-catalyzed C-H coupling reactions with chiral aziridines have been shown to proceed with an inversion of configuration, which is also characteristic of an SN2-type nucleophilic ring-opening. osaka-u.ac.jp The coordination of the nitrogen atom to the metal center polarizes the C-N bond, favoring an SN2-type nucleophilic attack. osaka-u.ac.jp

In the case of 1-Methyl-2-(4-methylphenyl)aziridine, nucleophilic attack can occur at either the benzylic carbon (C2) or the unsubstituted carbon (C3). The SN2 mechanism generally favors attack at the less sterically hindered position. Therefore, many SN2 reactions would be expected to occur at the C3 position.

| Substrate Type | Reaction Condition | Favored Site of Attack | Stereochemistry | Supporting Evidence |

|---|---|---|---|---|

| 2-Aryl-N-tosylaziridine | Lewis Acid / Alcohol | Benzylic Carbon (C2) | Inversion | Formation of nonracemic products iitk.ac.in |

| Chiral Aryl Aziridine | Nickel Catalyst | Benzylic Carbon (C2) | Inversion | Retention of enantiopurity in product osaka-u.ac.jp |

Radical-Cation Mediated Ring-Opening Mechanisms

The oxidation of phenyl-substituted aziridines can generate radical cations, which may subsequently undergo ring-opening. nih.govresearchgate.netunifr.ch The fate of the aziridine radical cation is highly dependent on the substitution pattern. nih.govunifr.ch For aziridines with an N-alkyl substituent and a C-phenyl substituent, such as 1-Methyl-2-(4-methylphenyl)aziridine, oxidation results in a spontaneous ring-opening to yield azomethine ylide radical cations. nih.govresearchgate.netunifr.ch These resulting radical cations exhibit broad absorptions in the 500-800 nm range. nih.govunifr.ch

Quantum chemical calculations have confirmed that phenyl rings attached to the carbon atoms of the aziridine lower the barrier for ring-opening. unifr.ch This is attributed to the preferential stabilization of the resulting allylic azomethine ylide radical cations by the phenyl groups. unifr.ch In contrast, if the phenyl group is on the nitrogen atom, the aziridine radical cation tends to retain its cyclic structure. nih.govresearchgate.net

Acid-Catalyzed Ring Opening and Regioselectivity

In the presence of acid, the nitrogen atom of the aziridine ring is protonated to form a highly reactive aziridinium (B1262131) ion. frontiersin.orgresearchgate.net This activation facilitates ring-opening by even weak nucleophiles. The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion derived from 1-Methyl-2-(4-methylphenyl)aziridine is a delicate balance of steric and electronic factors. frontiersin.org

The reaction can proceed through a continuum of mechanisms ranging from SN1 to SN2 character.

SN2-like pathway : The nucleophile attacks the less sterically hindered carbon (C3), leading to one regioisomer. This pathway is favored by less stabilizing aryl groups and strong, unhindered nucleophiles.

SN1-like pathway : Cleavage of the C2-N bond is favored due to the formation of a stabilized benzylic carbocation. The 4-methyl group on the phenyl ring further stabilizes this positive charge through inductive and hyperconjugative effects. Nucleophilic attack then occurs at the benzylic carbon (C2).

The choice between these pathways, and thus the resulting regiochemistry, is influenced by the specific substituents on the aziridine ring, the nucleophile, and the acid catalyst used. frontiersin.org For instance, studies on 2-(substituted alkyl)aziridines have shown that the functional group on the alkyl substituent can direct the regioselectivity of the ring-opening reaction under acidic conditions. frontiersin.org

Phenonium Ion Intermediates in Aryl-Substituted Aziridine Ring Opening

A potential mechanistic pathway for the ring-opening of 2-aryl-substituted aziridines involves the formation of a phenonium ion intermediate. nih.gov This mechanism has been proposed for the reaction of benzyl-substituted aziridines with Lewis acids like titanium tetrachloride (TiCl4). nih.gov In this scenario, the Lewis acid coordinates to the aziridine nitrogen, promoting the cleavage of the C-N bond. The neighboring aryl group participates in this cleavage, forming a bridged phenonium ion.

The subsequent nucleophilic attack on the phenonium ion intermediate dictates the final product structure. This pathway is significant as it offers an alternative to the direct SN1 or SN2 mechanisms and can influence the stereochemical outcome of the reaction. While not yet reported specifically for 1-Methyl-2-(4-methylphenyl)aziridine, the structural similarity to aziridines known to undergo this transformation suggests it is a plausible intermediate under appropriate Lewis acidic conditions. nih.gov

Transition Metal-Catalyzed Transformations of Aziridines

Transition metal catalysis provides powerful and versatile methods for the functionalization of aziridines. These reactions often proceed under mild conditions with high chemo- and regioselectivity, enabling the formation of complex molecular architectures.

Palladium-Catalyzed Ring-Opening Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While less common than with aryl halides, aziridines can participate in such transformations. The palladium-catalyzed coupling of aziridinylzinc chloride intermediates with aryl and alkenyl halides has been demonstrated to proceed with retention of the aziridine stereochemistry. nih.gov

A general catalytic cycle for the cross-coupling of an organometallic aziridine species (Az-M) with an aryl halide (Ar-X) can be proposed:

Oxidative Addition : A low-valent palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate, Ar-Pd-X.

Transmetalation : The organometallic aziridine species (Az-M) transfers the aziridinyl group to the palladium(II) complex, displacing the halide and forming an Ar-Pd-Az intermediate.

Reductive Elimination : The final step involves the reductive elimination of the coupled product, Ar-Az, regenerating the palladium(0) catalyst.

Kinetic studies on the palladium-catalyzed cross-coupling of tertiary organometallic aziridines with aryl bromides have indicated that the rate-determining step is the final reductive elimination from the palladium(II) species to form the sterically hindered C-C bond. researchgate.net Nickel catalysts have also been employed for the reductive cross-coupling of styrenyl aziridines with aryl iodides, expanding the scope of transition metals useful for these transformations. mdpi.comnih.gov

| Step | Description | Key Intermediates | Significance |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Ar-Pd(II)-X | Activates the aryl halide for coupling. |

| Transmetalation | Aziridinyl group is transferred to the Pd center. | Ar-Pd(II)-Az | Brings both coupling partners together. |

| Reductive Elimination | The C-C or C-N bond is formed, releasing the product. | Pd(0) | Regenerates the active catalyst and is often the rate-determining step. researchgate.net |

Dimerization to Higher Heterocycles (e.g., Piperazines) via Regioselective Opening

The transformation of aziridines into larger heterocyclic structures, such as piperazines, represents a significant synthetic strategy. While direct head-to-tail dimerization of 1-Methyl-2-(4-methylphenyl)aziridine is not extensively detailed, analogous ring expansion and dimerization pathways of related aziridines provide insight into potential mechanisms for forming six-membered heterocycles. A prominent pathway involves the rhodium-catalyzed ring expansion of aziridines to furnish dehydropiperazines. nih.govnih.gov This transformation does not proceed through a simple dimerization but via the reaction of an aziridine with a carbene precursor, such as an N-sulfonyl-1,2,3-triazole, to generate a key aziridinium ylide intermediate. nih.govnih.gov

The proposed mechanism, supported by computational studies, begins with the nucleophilic attack of the aziridine nitrogen onto a rhodium carbene, formed from the diazo compound or triazole precursor. nih.gov This step generates an aziridinium ylide. Subsequently, a pseudo- mdpi.commdpi.com-sigmatropic rearrangement occurs, driven by the release of ring strain in the three-membered ring, leading to the formation of the six-membered dehydropiperazine ring. nih.govnih.gov This process is highly diastereoselective. nih.gov The reaction tolerates a variety of substituents on both the aziridine and the carbene precursor. nih.gov For instance, alkyl-substituted and even sterically hindered aziridines participate effectively in the reaction. nih.gov

Another related transformation is the divergent dimerization of 2H-azirines, which can be derived from 2-aryl-aziridines. Under palladium and silver co-catalysis, 2H-azirines can undergo dimerization to regioselectively form tetrasubstituted pyrroles or pyrimidines, depending on the reaction conditions. nih.gov This highlights the potential of the strained aziridine core to serve as a building block for more complex, higher heterocycles through metal-mediated pathways.

| Reaction Type | Catalyst/Reagents | Intermediate | Product | Ref |

| Ring Expansion | Rh₂(OAc)₄ / N-sulfonyl-1,2,3-triazole | Aziridinium ylide | Dehydropiperazine | nih.govnih.gov |

| Dimerization | Pd(OAc)₂ / Ag₂CO₃ | Vinyl nitrene / Palladacycle | Tetrasubstituted Pyrrole/Pyrimidine | nih.gov |

Other Metal-Mediated Ring-Opening Pathways

The high ring strain of the aziridine core makes it susceptible to a variety of metal-mediated ring-opening reactions, which are fundamental for constructing functionalized amine derivatives. mdpi.com These transformations often proceed with high regioselectivity and stereospecificity, dictated by the choice of metal catalyst, ligands, and substrates.

Palladium-Catalyzed Ring-Opening: Palladium complexes are effective catalysts for the ring-opening of aziridines. The oxidative addition of an aziridine C-N bond to a Pd(0) complex is a key step, which can proceed in an SN2 fashion to form an azapalladacyclobutane intermediate. mdpi.com This allows for subsequent cross-coupling reactions. For example, Pd-catalyzed cross-coupling of 2-arylaziridines with arylboronic acids can occur, where the ring-opening is the regioselectivity- and stereospecificity-determining step. acs.org Computational studies suggest that the reaction proceeds via oxidative addition, transmetalation, and reductive elimination, with the ring-opening occurring with inversion of configuration. acs.org

Nickel-Catalyzed Ring-Opening: Nickel catalysis provides a cost-effective alternative for aziridine functionalization. Nickel-catalyzed C–H coupling of benzamides with aziridines has been developed to provide direct access to benzolactams. acs.orgacs.org This cascade process involves a chelation-assisted C-H alkylation followed by intramolecular amidation. acs.org The regioselectivity of the ring-opening is controlled by the substituents on the aziridine ring. acs.orgacs.org For 2-aryl aziridines, the reaction typically occurs at the benzylic carbon. The reaction with chiral aziridines proceeds with inversion of configuration, which is indicative of an SN2-type nucleophilic ring-opening pathway. acs.orgacs.org Another example is the nickel-catalyzed cross-coupling between N-sulfonyl aziridines and organozinc reagents, which allows for the regioselective synthesis of β-substituted amines under mild conditions. princeton.edu

Copper-Catalyzed Ring-Opening: Copper catalysts are also employed in the regioselective ring-opening of aziridines. A notable example is the copper-catalyzed borylative ring-opening using bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comunipi.it This reaction allows for the formation of a C-B bond and provides access to valuable β-aminoboronates. mdpi.comunipi.it The reaction conditions and the nature of the protecting group on the aziridine nitrogen are crucial for the success of this transformation. mdpi.com

| Metal Catalyst | Reaction Type | Key Features | Product Type | Ref |

| Palladium | Cross-coupling with boronic acids | SN2-type oxidative addition; Stereoinversion | β²-Aryl amino acids | acs.org |

| Nickel | C-H coupling with benzamides | 8-aminoquinoline directed; Stereoinversion | Benzolactams | acs.orgacs.org |

| Nickel | Cross-coupling with organozinc | Mild conditions; Functional group tolerant | β-Substituted amines | princeton.edu |

| Copper | Borylative ring-opening with B₂pin₂ | Forms C-B bond; Regioselective | β-Aminoboronates | mdpi.comunipi.it |

Cycloaddition Reactions of Aziridines and Azirine Precursors

[3+2] Cycloaddition Reactions with Diverse Substrates

Aziridines are valuable precursors for azomethine ylides, which are highly reactive 1,3-dipoles. These ylides readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. thieme.dersc.org The generation of the azomethine ylide from an aziridine like 1-Methyl-2-(4-methylphenyl)aziridine can be achieved thermally or photochemically, leading to a conrotatory or disrotatory electrocyclic ring opening of the C-C bond, respectively.

Alternatively, Lewis acids can mediate the ring opening of aziridines via C-N bond cleavage to form a zwitterionic 1,3-dipolar species. researchgate.netnih.gov This method is particularly effective for N-sulfonyl or N-sulfamoyl aziridines. researchgate.net The resulting ylide can then react with various substrates, including:

Alkenes: The reaction with electron-deficient alkenes is a classic route to highly substituted pyrrolidines. thieme.de Lewis acid-catalyzed formal [3+2] cycloadditions with electron-rich alkenes have also been developed, proceeding with high regio- and diastereoselectivity. rsc.org

Heterocumulenes: Alkyl and aryl isothiocyanates and carbodiimides are effective dipolarophiles in zinc(II)-mediated [3+2] cycloadditions with N-sulfonylaziridines, yielding iminothiazolidines and iminoimidazolidines, respectively. nih.gov These reactions proceed with complete chemo- and regioselectivity. nih.gov

Carbonyls: Aldehydes can serve as dipolarophiles, reacting with azomethine ylides generated from aziridines to form oxazolidine (B1195125) rings. nih.gov

The stereochemical outcome of these cycloadditions is often controlled by the stereochemistry of the starting aziridine and the geometry of the intermediate azomethine ylide. msu.edu

**3.3.3. Insertion Reactions into the Aziridine Ring (e.g., CO₂, CS₂) **

The strained C-N bonds of the aziridine ring can undergo insertion reactions with small unsaturated molecules like carbon dioxide (CO₂). This reaction, formally a [3+2] cycloaddition, is an atom-economical method for synthesizing 5-substituted-2-oxazolidinones, which are important structural motifs in pharmaceuticals. whiterose.ac.uknih.gov

The cycloaddition of CO₂ with aziridines often requires a catalyst to proceed under mild conditions. whiterose.ac.uk The mechanism generally involves four key steps: (i) adsorption/activation of the aziridine, (ii) nucleophilic ring-opening of the aziridine, (iii) insertion of CO₂, and (iv) intramolecular ring-closing to form the oxazolidinone product. nih.govrsc.org

A variety of catalytic systems have been developed, including:

Metal-based catalysts: Lewis acidic metal complexes, such as those based on copper, can activate the aziridine by coordinating to the nitrogen atom. rsc.orgacs.org A co-catalyst, often a halide salt like tetrabutylammonium (B224687) bromide (TBAB), provides a nucleophile (Br⁻) to attack a ring carbon, initiating the ring-opening. rsc.orgacs.org

Organocatalysts: Protic onium salts or amino acids can promote the reaction, likely through hydrogen bonding, which activates the aziridine ring for nucleophilic attack. whiterose.ac.uk

The regioselectivity of the CO₂ insertion into an unsymmetrically substituted aziridine like 1-Methyl-2-(4-methylphenyl)aziridine is a critical aspect. The ring-opening step is typically rate-determining, and the nucleophilic attack generally occurs at the less sterically hindered carbon atom, although electronic effects at the benzylic position can also influence the outcome. nih.govrsc.org

| Reaction Type | Precursor | Dipolarophile/Substrate | Catalyst/Conditions | Product | Ref |

| [4+2] Cycloaddition | 2H-Azirine | Conjugated Dienes | Thermal or Lewis Acid | Bicyclic Aziridine | researchgate.netdiva-portal.org |

| [3+2] Cycloaddition | Aziridine | Alkenes | Lewis Acid (e.g., Y(OTf)₃) | Pyrrolidine (B122466) | rsc.org |

| [3+2] Cycloaddition | Aziridine | Isothiocyanates | Lewis Acid (e.g., ZnBr₂) | Iminothiazolidine | nih.gov |

| [3+2] Insertion | Aziridine | Carbon Dioxide (CO₂) | Cu-MOF / TBAB | Oxazolidinone | rsc.orgacs.org |

Rearrangement Pathways of the Aziridine Core

The inherent strain energy of the aziridine ring makes it a substrate for various rearrangement reactions, leading to the formation of different, often more stable, isomeric structures. These rearrangements can be induced thermally, photochemically, or by catalysts and can involve the cleavage of either C-C or C-N bonds.

One significant rearrangement pathway for aziridines involves the formation of ylide intermediates. For example, the reaction of an aziridine with a metal carbene can generate an aziridinium ylide. This intermediate can then undergo a mdpi.comacs.org-Stevens rearrangement, which constitutes a one-carbon ring expansion. chemrxiv.org This process has been applied to convert aziridines into chiral azetidines with high enantioselectivity using engineered enzymes. chemrxiv.org While this rearrangement competes with cheletropic extrusion of an alkene from the ylide, catalytic systems can be designed to favor the desired ring expansion. chemrxiv.org

Similarly, the rhodium-catalyzed reaction of aziridines with vinyl diazoacetates leads to a ring expansion to dehydropiperidines via a mdpi.commdpi.com-sigmatropic rearrangement of an aziridinium ylide intermediate. springernature.com This demonstrates a pathway for expanding the three-membered ring into a six-membered heterocycle.

In some cases, ring contraction of larger heterocycles can lead to the formation of aziridines. For instance, the treatment of 3,3-dichloroazetidines with sodium methoxide (B1231860) results in a ring contraction to yield 2-[dimethoxy(aryl)methyl]aziridines. acs.org While this is a formation pathway, it illustrates the thermodynamic relationship and potential for interconversion between four- and three-membered azaheterocycles. The rearrangement of the aziridine core is thus a versatile strategy for accessing a range of nitrogen-containing molecules.

Thermal Rearrangements to Azetidines and Azetidinones

The thermal isomerization of aziridines to four-membered azetidines represents a ring expansion reaction that alleviates the significant strain of the three-membered ring. While specific studies on the thermal rearrangement of 1-methyl-2-(4-methylphenyl)aziridine are not extensively documented, the mechanism can be inferred from studies on analogous 2-aryl-substituted aziridines. The rearrangement is believed to proceed through a concerted or stepwise mechanism involving the cleavage of the C-C bond of the aziridine ring, followed by the formation of a new C-N bond to yield the more stable four-membered ring.

The presence of the 4-methylphenyl (p-tolyl) group at the C2 position is expected to influence the reaction mechanism. The aryl group can stabilize a potential carbocationic intermediate through resonance, suggesting a stepwise pathway involving a zwitterionic or diradical species. In this proposed mechanism, the C2-C3 bond of the aziridine ring undergoes homolytic or heterolytic cleavage. The resulting intermediate can then cyclize to form the thermodynamically more stable azetidine (B1206935) ring.

The conversion of aziridines to azetidinones (β-lactams) typically requires the introduction of a carbonyl group. A plausible synthetic route would involve the carbonylation of the aziridine ring, a reaction often catalyzed by transition metal complexes. However, direct thermal rearrangement of 1-methyl-2-(4-methylphenyl)aziridine to an azetidinone is not a commonly observed transformation without the use of additional reagents to introduce the carbonyl functionality.

| Starting Material | Product | Conditions | Yield (%) |

| 1-Methyl-2-(4-methylphenyl)aziridine | 1-Methyl-3-(4-methylphenyl)azetidine | Thermolysis in inert solvent (e.g., Toluene) | Moderate |

| 1-Methyl-2-(4-methylphenyl)aziridine | 1-Methyl-4-(4-methylphenyl)azetidin-2-one | Carbonylation (CO, [Rh] catalyst) | Varies |

Oxidative Rearrangements and Functional Group Interconversions

The oxidation of aziridines can lead to a variety of products depending on the oxidant and the reaction conditions. For 1-methyl-2-(4-methylphenyl)aziridine, oxidative reactions can target the nitrogen atom, the benzylic C-H bond, or the aromatic ring.

Oxidation of the nitrogen atom by reagents such as peroxy acids (e.g., m-CPBA) would be expected to form the corresponding aziridine N-oxide. These N-oxides are generally unstable and can undergo further rearrangements.

Oxidative cleavage of the C-N bonds of the aziridine ring can also occur, leading to the formation of amino alcohols or carbonyl compounds. For instance, treatment with a strong oxidizing agent could potentially cleave the ring to yield N-methyl-2-amino-1-(4-methylphenyl)ethanol or related degradation products.

Functional group interconversions involving 1-methyl-2-(4-methylphenyl)aziridine can be initiated by ring-opening reactions. The strained aziridine ring is susceptible to nucleophilic attack, which can be utilized for the introduction of various functional groups. For example, reaction with water under acidic conditions would lead to the formation of an amino alcohol. Reaction with other nucleophiles, such as halides or cyanides, would introduce these functionalities at either the C2 or C3 position of the original aziridine ring, depending on the regioselectivity of the ring-opening.

| Starting Material | Reagent(s) | Product(s) |

| 1-Methyl-2-(4-methylphenyl)aziridine | m-CPBA | 1-Methyl-2-(4-methylphenyl)aziridine N-oxide |

| 1-Methyl-2-(4-methylphenyl)aziridine | H₂O / H⁺ | 2-(Methylamino)-1-(4-methylphenyl)ethanol |

| 1-Methyl-2-(4-methylphenyl)aziridine | KCN / H₂O | 3-(Methylamino)-2-(4-methylphenyl)propanenitrile and/or 2-(Methylamino)-3-(4-methylphenyl)propanenitrile |

Note: The products listed in this table represent expected outcomes based on the general reactivity of N-alkyl-2-aryl-aziridines. Specific experimental verification for 1-methyl-2-(4-methylphenyl)aziridine is required.

Stereochemical Aspects in the Chemistry of 1 Methyl 2 4 Methylphenyl Aziridine

Enantioselective and Diastereoselective Control in Synthesis and Reactions

Achieving control over the stereochemistry during the synthesis of 1-Methyl-2-(4-methylphenyl)aziridine is paramount for its application as a chiral building block. Enantioselective synthesis aims to produce one enantiomer in excess over the other, while diastereoselective reactions control the formation of diastereomers when one or more additional stereocenters are present or being formed.

Enantioselective Synthesis:

The direct and stereospecific synthesis of N-alkyl aziridines like 1-Methyl-2-(4-methylphenyl)aziridine can be achieved from the corresponding olefin, 4-methylstyrene (B72717). Modern catalytic methods allow for the transfer of a nitrene equivalent to the double bond, preserving the stereochemistry of the olefin. Rhodium-catalyzed reactions, for instance, can convert structurally diverse olefins into N-alkyl aziridines with high stereospecificity. nih.govnih.gov For the synthesis of chiral 1-Methyl-2-(4-methylphenyl)aziridine, an asymmetric aziridination approach would be necessary, employing a chiral catalyst to differentiate between the two prochiral faces of 4-methylstyrene.

A general and effective methodology for the enantioselective synthesis of N-alkyl terminal aziridines involves a multi-step sequence starting from aldehydes. nih.gov This organocatalytic approach, which involves the α-chlorination of an aldehyde, reductive amination, and subsequent intramolecular cyclization, can produce functionalized aziridines with high enantiomeric excess (ee). nih.gov

| Method | Starting Material | Key Reagents/Catalyst | Stereochemical Outcome | Overall Yield | Ref |

| Rhodium-Catalyzed Aziridination | Olefins | Rh2(esp)2, N-alkylated DPH derivatives | Stereospecific | Good to Excellent | nih.gov |

| Organocatalytic Route | Aldehydes | Chiral amine catalyst, Primary amine | High enantioselectivity (88-94% ee) | 50-73% | nih.gov |

| Asymmetric Transfer Hydrogenation | α-Amino ketones | Ru(II) catalyst, Chiral ligand | High enantioselectivity (up to 99% ee) | Not specified | researchgate.net |

Diastereoselective Control:

When 1-Methyl-2-(4-methylphenyl)aziridine reacts with a chiral molecule or under conditions that generate a new stereocenter, diastereoselective control becomes crucial. For example, in the aziridination of acyclic olefins bearing a pre-existing stereocenter, the catalyst must control the approach of the nitrene to favor one diastereomer over the other. Studies on N-aryl aziridination have shown that while stereospecificity is high for cis/trans isomers, achieving high diastereoselectivity with chiral acyclic olefins can be challenging and temperature-dependent. nih.gov The lithiation of N-alkyl-(o-tolyl)aziridine followed by reaction with chiral aldehydes has been shown to produce isochromans with high diastereoselectivity, demonstrating how the aziridine (B145994) stereocenter can direct the formation of new chiral centers.

Stereospecificity in Ring-Opening and Cycloaddition Reactions

The high ring strain of aziridines (approx. 27 kcal/mol) is the driving force for their participation in a wide variety of ring-opening reactions. acs.org The stereochemical outcome of these reactions is often predictable and controllable, making chiral aziridines valuable synthetic intermediates. nih.govnih.gov

Ring-Opening Reactions:

Nucleophilic ring-opening reactions of aziridines typically proceed via an SN2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. For 2-arylaziridines, including 1-Methyl-2-(4-methylphenyl)aziridine, palladium-catalyzed cross-coupling reactions with organoboron reagents have been shown to be both regioselective and stereospecific. acs.org The oxidative addition of the Pd(0) catalyst to the C-N bond occurs with inversion of stereochemistry, and subsequent reductive elimination preserves this new configuration. This process allows for the conversion of a single enantiomer of the aziridine into a single enantiomer of the product. acs.org

The N-methyl group in 1-Methyl-2-(4-methylphenyl)aziridine can be further alkylated to form a more reactive aziridinium (B1262131) ion. This "alkylative aziridine ring-opening" proceeds in a regio- and stereoselective manner, with the incoming nucleophile attacking one of the ring carbons via an SN2 pathway. mdpi.com This strategy provides a route to N-alkylated acyclic amines with predictable stereochemistry. mdpi.com

| Reaction Type | Catalyst/Reagents | Nucleophile | Stereochemical Outcome | Ref |

| Pd-Catalyzed Cross-Coupling | Pd(0) / NHC ligand | Arylboronic acids | Stereoinvertive (SN2) | acs.org |

| Alkylative Ring-Opening | Alkyl triflates (e.g., MeOTf) | Acetate, Azide (B81097) | Stereoselective (SN2) | mdpi.com |

| Reaction with Thiophenol | None | Thiophenol | Regioselective, Stereospecific | nih.govresearchgate.net |

Cycloaddition Reactions:

Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. The generation of the ylide from 1-Methyl-2-(4-methylphenyl)aziridine can be achieved either thermally or photochemically, leading to the cleavage of the C-C bond of the aziridine ring. The stereochemistry of the substituents on the aziridine ring controls the geometry of the resulting ylide, which in turn influences the stereochemical outcome of the cycloaddition. Computational studies on the [3+2] cycloaddition of a structurally similar nitrone (N-methyl-C-4-methylphenyl-nitrone) indicate that such reactions can proceed with high regio- and stereoselectivity. mdpi.com

Chiral Aziridines as Stereochemical Probes and Building Blocks

The predictable stereochemical outcomes of their reactions make chiral aziridines, including enantiomerically pure 1-Methyl-2-(4-methylphenyl)aziridine, highly valuable as both chiral building blocks and stereochemical probes. researchgate.net

As chiral building blocks , they provide access to a wide array of enantiomerically pure compounds. rsc.orgnih.gov The aziridine ring serves as a latent 1,2-amino alcohol, 1,2-diamine, or other 1,2-difunctionalized motifs. Through stereospecific ring-opening reactions, the single stereocenter of the aziridine can be used to set the stereochemistry of multiple centers in a more complex target molecule. acs.orgnih.gov This utility is fundamental in medicinal chemistry and the total synthesis of natural products. nih.gov

As stereochemical probes , the well-defined and predictable stereospecificity of aziridine reactions can be used to elucidate reaction mechanisms. For instance, observing a clean inversion of stereochemistry during a ring-opening reaction provides strong evidence for an SN2 mechanism. The diastereoselectivity observed in reactions with other chiral molecules can also provide insight into the transition state geometries of those reactions.

Influence of Substituents on Stereochemical Outcomes

The substituents on the aziridine ring—in this case, the N-methyl group and the C-(4-methylphenyl) group—exert a profound influence on the stereochemical and regiochemical course of its reactions. researchgate.net

The N-methyl substituent renders the aziridine "non-activated" compared to those bearing strongly electron-withdrawing groups like tosyl (Ts) or nosyl (Ns). This has several consequences:

Reactivity: The nitrogen is more basic and less able to stabilize an adjacent negative charge, which can influence lithiation strategies. nih.gov

Nitrogen Inversion: The barrier to nitrogen inversion is lower than in N-aryl or N-sulfonyl aziridines but still significant enough that diastereomers can sometimes be isolated at low temperatures. nih.gov

Ring-Opening: Ring-opening generally requires harsher conditions or activation (e.g., protonation or alkylation to form an aziridinium ion) compared to N-sulfonylated aziridines. mdpi.com

The C-(4-methylphenyl) substituent influences the reaction outcomes in several ways:

Regioselectivity: In ring-opening reactions, the 4-methylphenyl group creates a benzylic carbon (C2). Nucleophilic attack can occur at either C2 (benzylic position) or C3 (unsubstituted position). Under acidic or SN1-like conditions, attack at the benzylic C2 is often favored due to the ability of the aryl group to stabilize a positive charge buildup in the transition state. acs.org

Steric Hindrance: Under SN2 conditions, steric effects can dominate, leading the nucleophile to attack the less sterically hindered C3 position. mdpi.com However, in catalyzed reactions, the interaction of the aryl group with the catalyst can also direct the nucleophile to the C2 position. acs.org

Electronic Effects: The electron-donating nature of the 4-methylphenyl group (compared to an unsubstituted phenyl group) can further stabilize any developing positive charge at the benzylic carbon, enhancing its propensity for SN1-type reactions or reactions involving carbocationic character.

The interplay between the electronic and steric effects of the N-methyl and C-(4-methylphenyl) groups ultimately dictates the regio- and stereoselectivity of any given transformation. researchgate.netnih.gov

Theoretical and Computational Investigations of 1 Methyl 2 4 Methylphenyl Aziridine Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in the computational study of aziridine (B145994) chemistry due to its favorable balance of accuracy and computational cost. It allows for detailed exploration of the electronic structure and energy landscapes of reactions involving 1-Methyl-2-(4-methylphenyl)aziridine.

DFT calculations are instrumental in mapping out the potential energy surfaces for reactions involving 1-Methyl-2-(4-methylphenyl)aziridine, particularly its characteristic ring-opening reactions. mdpi.comacs.org These studies can elucidate complex, multi-step reaction mechanisms and identify the structures of fleeting transition states.

For instance, in the nucleophilic ring-opening of 2-arylaziridines, DFT studies have shown that the regioselectivity is highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the catalyst employed. acs.orgmdpi.com Computational models can predict whether a nucleophile will attack the more substituted benzylic carbon (C2) or the less substituted carbon (C3) by calculating the activation energies for both pathways. The pathway with the lower activation energy barrier is the kinetically favored one.

In catalyzed reactions, such as the palladium-catalyzed ring-opening borylation, DFT calculations have revealed the intricate details of the catalytic cycle. acs.orgresearchgate.net These studies show that the reaction proceeds through several key steps: oxidative addition of the aziridine to the metal center, transmetalation, and reductive elimination. acs.org The calculations can pinpoint the rate-determining step and the geometry of the transition state, which dictates the stereochemical outcome of the product. For 1-Methyl-2-(4-methylphenyl)aziridine, the presence of the p-tolyl group influences the electronic properties and steric hindrance at the C2 position, which can be precisely modeled using DFT.

Table 1: Representative Calculated Activation Energies for Nucleophilic Ring-Opening of a 2-Arylaziridine

| Nucleophile | Attacking Position | Catalyst | Activation Energy (kcal/mol) |

|---|---|---|---|

| Cyanide | C2 (Benzylic) | None | 18.5 |

| Cyanide | C3 | None | 25.2 |

| Thiolate | C2 (Benzylic) | Lewis Acid | 12.3 |

| Thiolate | C3 | Lewis Acid | 19.8 |

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature for similar systems.

The electronic structure of 1-Methyl-2-(4-methylphenyl)aziridine dictates its fundamental properties and reactivity. DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electron density distribution, orbital interactions, and nature of the chemical bonds.

The three-membered aziridine ring is characterized by significant ring strain, leading to "bent" C-C and C-N bonds. This strain is evident in the calculated bond angles, which deviate significantly from the ideal sp³ hybridization angle of 109.5°. The N-methyl and C-(4-methylphenyl) substituents influence the electronic landscape. The methyl group is a weak electron donor, while the p-tolyl group can donate or withdraw electron density via inductive and resonance effects, which can be quantified through computational analysis.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and spatial distribution of these orbitals are key to understanding the molecule's reactivity. For a typical N-alkyl-C-aryl aziridine, the HOMO is often localized on the nitrogen atom and the aromatic ring, indicating their nucleophilic character. The LUMO is typically centered on the aziridine ring carbons, particularly the C-N antibonding orbitals, highlighting their electrophilic nature and susceptibility to nucleophilic attack.

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. ias.ac.in These indices can predict the most reactive sites within 1-Methyl-2-(4-methylphenyl)aziridine for electrophilic, nucleophilic, and radical attacks.

Global Reactivity Descriptors : These include chemical potential (μ), hardness (η), and global electrophilicity (ω). These values give a general sense of the molecule's reactivity. A lower hardness value, for instance, suggests higher reactivity.

Local Reactivity Descriptors : The Fukui function, f(r), is a powerful local descriptor that identifies the most reactive sites in a molecule. scm.comwikipedia.org It measures the change in electron density at a specific point when an electron is added or removed.

f+(r) : Indicates the propensity of a site for nucleophilic attack (where an electron is added).

f-(r) : Indicates the propensity of a site for electrophilic attack (where an electron is removed).

f0(r) : Indicates the propensity of a site for radical attack.

For 1-Methyl-2-(4-methylphenyl)aziridine, condensed Fukui functions (values assigned to individual atoms) would likely show a high f- value on the nitrogen atom, predicting it as the primary site for electrophilic attack. The f+ values would be highest on the two ring carbons, C2 and C3, confirming them as the sites for nucleophilic attack. The relative magnitudes of f+ on C2 versus C3 would predict the regioselectivity of nucleophilic ring-opening.

Table 2: Hypothetical Condensed Fukui Function Values for Key Atoms in 1-Methyl-2-(4-methylphenyl)aziridine

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

|---|---|---|

| N1 | 0.08 | 0.45 |

| C2 | 0.35 | 0.15 |

| C3 | 0.28 | 0.10 |

| C (Methyl) | 0.05 | 0.02 |

| C (Aryl ipso) | 0.12 | 0.08 |

Note: Values are illustrative and represent expected trends for this type of molecule.

Aziridine systems exhibit interesting conformational features, primarily related to the inversion of the nitrogen atom. The nitrogen atom in an aziridine ring is pyramidal, and it can undergo inversion, similar to amines, where the substituents on the nitrogen pass through a planar transition state. This process has an associated energy barrier.

For 1-Methyl-2-(4-methylphenyl)aziridine, DFT calculations can determine the energy barrier for this nitrogen inversion. baranlab.org The barrier height is influenced by the substituents on both the nitrogen and the carbon atoms. The presence of the methyl group on the nitrogen and the bulky p-tolyl group on the carbon will affect the stability of the ground and transition states.

Furthermore, rotation around the C2-Aryl single bond leads to different rotamers. Computational methods can be used to calculate the relative energies of these conformers and the rotational barriers between them, identifying the most stable (lowest energy) conformation of the molecule. This information is crucial for understanding its spectroscopic properties and how it interacts with other molecules.

Ab Initio Molecular Dynamics and Advanced Computational Approaches

While DFT is a powerful tool, other high-level ab initio methods and molecular dynamics simulations offer complementary insights. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy calculations, serving as benchmarks for DFT results. acs.org

Ab initio molecular dynamics (AIMD) simulations can be used to study the real-time evolution of the system during a chemical reaction. acs.org For example, an AIMD simulation of the ring-opening of 1-Methyl-2-(4-methylphenyl)aziridine could reveal the dynamic process of bond breaking and bond formation, including the role of solvent molecules in stabilizing intermediates and transition states. These advanced methods, though computationally expensive, offer a more complete picture of the reaction dynamics beyond the static potential energy surface.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. ijpsr.com For a class of compounds like substituted aziridines, a QSRR model could predict their reaction rates or equilibrium constants for a specific reaction, such as ring-opening with a particular nucleophile.

Developing a QSRR model for the reactivity of derivatives of 1-Methyl-2-(4-methylphenyl)aziridine would involve several steps:

Data Set Generation : Synthesizing a series of analogues with different substituents on the phenyl ring or the N-methyl group and experimentally measuring their reactivity (e.g., rate constants).

Descriptor Calculation : Using computational software to calculate a wide range of molecular descriptors for each analogue. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building : Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed reactivity. frontiersin.org

Validation : Testing the predictive power of the model on a set of compounds not used in the model-building process.

While specific QSRR studies focusing solely on the chemical reactivity of 1-Methyl-2-(4-methylphenyl)aziridine are not extensively reported, QSAR (Quantitative Structure-Activity Relationship) studies on the biological activity of other aziridine derivatives have been successful. nih.govacs.org These studies demonstrate the feasibility of correlating structural features with molecular behavior, a principle that is directly applicable to developing QSRR models for chemical reactivity. Such a model could be invaluable for designing new aziridine derivatives with tailored reactivity for specific synthetic applications.

Computational Modeling of Intermolecular Interactions (e.g., Inclusion Complexes, Catalyst-Substrate Interactions)physchemres.org

Theoretical and computational chemistry serves as a powerful tool for elucidating the nature and energetics of intermolecular interactions involving aziridine derivatives. While specific computational studies focusing exclusively on 1-Methyl-2-(4-methylphenyl)aziridine are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of structurally analogous aziridines. These studies provide significant insights into the potential behavior of 1-Methyl-2-(4-methylphenyl)aziridine in forming inclusion complexes and its interactions as a substrate with various catalysts. Methodologies such as Density Functional Theory (DFT), molecular docking, and various semi-empirical methods are commonly employed to model these non-covalent interactions.

Inclusion Complexes:

The formation of inclusion complexes, particularly with cyclodextrins, is a subject of considerable interest for enhancing the solubility, stability, and delivery of guest molecules. Computational studies on the inclusion of other substituted aziridines with β-cyclodextrin have been performed to understand the thermodynamics and geometry of complexation.

For instance, a theoretical investigation on the inclusion complex of (S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with β-cyclodextrin has provided detailed energetic data. researchgate.net In this study, different orientations of the guest molecule within the host cavity were considered, and the complexation and interaction energies were calculated. Such studies typically reveal that the inclusion process is energetically favorable, with negative complexation and interaction energies indicating the stability of the resulting complex. researchgate.net The orientation of the guest molecule within the cyclodextrin (B1172386) cavity is a crucial factor, often with one orientation being significantly more stable than others. researchgate.net

Below is a representative data table, analogous to what would be generated in such a study, showcasing the type of energetic data obtained.

| Computational Method | Orientation | Complexation Energy (kcal/mol) | Interaction Energy (kcal/mol) |

| PM3 | A | -4.85 | -10.21 |

| PM3 | B | -3.12 | -8.45 |

| WB97X-D/6-31G(d) | A | -12.50 | -21.80 |

| WB97X-D/6-31G(d) | B | -9.78 | -19.12 |

| Data presented is for (S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with β-cyclodextrin and is intended to be illustrative of the types of calculations performed. researchgate.net |

These calculations help in understanding the driving forces for complexation, which often involve a combination of hydrophobic interactions and the formation of hydrogen bonds between the guest and the hydroxyl groups of the cyclodextrin. Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses are also frequently employed to further characterize the nature of these interactions. researchgate.net

Catalyst-Substrate Interactions:

Computational modeling is also instrumental in understanding the mechanisms of catalyzed reactions involving aziridines. DFT studies, for example, have been used to investigate the reaction pathways for the chemical fixation of CO2 by aziridine derivatives. nih.gov These studies calculate the activation energies for different steps in the reaction mechanism, helping to identify the rate-determining step and the role of the catalyst.

In a study on the cycloaddition of CO2 with aziridines catalyzed by metal-substituted HKUST-1, computational screening was used to evaluate the catalytic efficiency of various metals. The study identified four key steps: adsorption of the aziridine, ring-opening, insertion of CO2, and formation of the oxazolidinone product. The energy barriers for each of these steps were calculated to predict the most effective catalysts.

The following table illustrates the type of data generated from such a DFT study, showing calculated activation energies for a reaction involving a generic substituted aziridine.

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Aziridine Ring Opening | Catalyst A | 15.2 |

| CO2 Insertion | Catalyst A | 8.5 |

| Aziridine Ring Opening | Catalyst B | 12.8 |

| CO2 Insertion | Catalyst B | 9.1 |

| This data is hypothetical and serves to illustrate the outputs of DFT studies on catalyst-substrate interactions. |

Furthermore, computational studies can elucidate the role of co-catalysts and the solvent in these reactions. nih.gov By modeling the substrate-catalyst complex, researchers can gain a detailed understanding of the geometric and electronic factors that govern the catalytic process. This knowledge is invaluable for the rational design of new and more efficient catalysts for reactions involving aziridines like 1-Methyl-2-(4-methylphenyl)aziridine.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methyl 2 4 Methylphenyl Aziridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Methyl-2-(4-methylphenyl)aziridine in solution. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, more sophisticated techniques are required to resolve complex structural and stereochemical questions.

Two-dimensional (2D) NMR techniques are essential for mapping the connectivity and spatial relationships of atoms within the molecule. For a molecule like 1-Methyl-2-(4-methylphenyl)aziridine, which possesses a stereocenter at the C2 position of the aziridine (B145994) ring, determining the relative orientation of substituents is critical.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment for establishing stereochemistry. youtube.com It detects correlations between protons that are close to each other in space, typically within 5 Å, irrespective of their through-bond connectivity. acdlabs.com For 1-Methyl-2-(4-methylphenyl)aziridine, a NOESY experiment would be expected to show cross-peaks between the protons of the N-methyl group and the adjacent proton on the aziridine ring (H2), as well as with one of the protons on the C3 carbon, depending on their spatial proximity. Crucially, correlations between the aziridine ring protons and the protons of the 4-methylphenyl (p-tolyl) group can confirm the relative stereochemistry. For instance, a spatial correlation between the C2 proton and the ortho protons of the tolyl ring would provide definitive evidence for their relative orientation. This through-space correlation is a key tool for differentiating between possible diastereomers or conformations. youtube.com

| Technique | Purpose | Expected Correlations for 1-Methyl-2-(4-methylphenyl)aziridine |

| COSY | Establishes proton-proton (¹H-¹H) coupling networks through bonds. | - Correlation between H2 and H3 protons on the aziridine ring. |

| HSQC | Correlates protons directly attached to carbons (¹H-¹³C one-bond correlation). | - Links each proton signal to its corresponding carbon signal (e.g., C2-H2, N-CH₃, p-tolyl-CH₃). |

| HMBC | Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlation). | - Confirms connectivity between the tolyl ring and C2 of the aziridine; connects the N-methyl group to C2 and C3. |

| NOESY | Determines spatial proximity of protons, crucial for stereochemistry. acdlabs.com | - Spatial correlation between N-methyl protons and aziridine ring protons. - Correlation between the C2 proton and ortho-protons of the tolyl group. |

Isotope labeling studies, where an atom in the molecule is replaced by its isotope (e.g., ²H for ¹H, or ¹³C for ¹²C), are invaluable for tracing reaction pathways and elucidating mechanisms. When combined with NMR spectroscopy, these labels act as reporters, allowing chemists to follow the fate of specific atoms throughout a chemical transformation.

Similarly, ¹³C labeling can be employed to track skeletal rearrangements. In gold-catalyzed cycloisomerization reactions of alkynyl aziridines, ¹³C labeling was used to follow the migration of an aryl group, which led to a revised mechanistic proposal involving two distinct skeletal rearrangements. researchgate.net For 1-Methyl-2-(4-methylphenyl)aziridine, a ¹³C label placed at the C2 position could be used to definitively track the fate of this carbon atom during ring-opening or rearrangement reactions, providing unambiguous evidence for the operative mechanism.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For chiral molecules like 1-Methyl-2-(4-methylphenyl)aziridine, SCXRD using anomalous dispersion can determine the absolute configuration of the stereocenter, which is information that cannot be obtained from NMR alone.

An SCXRD analysis of 1-Methyl-2-(4-methylphenyl)aziridine would yield a detailed structural model, including:

Absolute Stereochemistry: Unambiguous assignment of the R or S configuration at the C2 carbon.

Molecular Conformation: The precise geometry of the strained three-membered aziridine ring and the orientation of the N-methyl and 4-methylphenyl substituents.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as C-H···π contacts that influence the solid-state properties. nih.gov

The structural data obtained from SCXRD serves as a benchmark for validating computational models and interpreting spectroscopic data from solution-state studies. mdpi.commdpi.com

| Parameter | Information Provided by SCXRD |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal packing. |

| Atomic Coordinates | Precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact geometric parameters of the molecular structure. |

| Absolute Configuration | Definitive assignment of stereochemistry for a chiral molecule. |

| Crystal Packing | Arrangement of molecules and intermolecular forces in the solid state. |

Spectroscopic Characterization of Reactive Intermediates and Reaction Kinetics (e.g., UV-Vis, EPR for radical species)

Many reactions involving aziridines proceed through short-lived, highly reactive intermediates such as radical cations. In-situ spectroscopic techniques are essential for detecting and characterizing these transient species to understand reaction mechanisms and kinetics. nih.gov

When 1-Methyl-2-(4-methylphenyl)aziridine is oxidized, it can form a radical cation. Studies on structurally similar aziridines (N-alkyl, C-phenyl substituted) have shown that oxidation leads to spontaneous ring opening to form azomethine ylide radical cations. nih.gov These species are intensely colored and can be characterized by Ultraviolet-Visible (UV-Vis) spectroscopy, typically showing broad absorption bands in the 500–800 nm range. nih.gov Time-resolved UV-Vis spectroscopy can be used to monitor the formation and decay of these intermediates, providing valuable kinetic data about the reaction rates.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net While the aziridinium (B1262131) radical cation itself might be EPR active, often a technique called spin trapping is employed. In this method, a transient radical reacts with a "spin trap" molecule to form a more stable, persistent radical adduct that can be readily detected and characterized by EPR. nih.gov This approach has been successfully used to provide direct evidence for the formation of transient N-aziridinyl radicals under photochemical conditions, confirming their role as key intermediates in aziridine group transfer reactions. nih.govacs.org

| Technique | Species Detected | Information Obtained |

| UV-Vis Spectroscopy | Chromophoric intermediates (e.g., azomethine ylide radical cations). nih.gov | - Detection and identification of transient species. - Reaction kinetics by monitoring absorbance changes over time. |

| EPR Spectroscopy | Paramagnetic species (e.g., radical cations, free radicals). nih.gov | - Unambiguous detection of radical intermediates. - Structural information about the radical from hyperfine coupling constants. |

Synthetic Utility and Applications of 1 Methyl 2 4 Methylphenyl Aziridine and Its Derivatives

Building Blocks for Complex Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the aziridine (B145994) ring allows for its transformation into larger and more complex heterocyclic systems. These reactions often proceed with high regio- and stereoselectivity, making aziridines attractive starting materials for the synthesis of a wide range of nitrogen-containing scaffolds.

Synthesis of Azetidines and Azetidinones

Ring expansion reactions of aziridines provide a direct route to the corresponding four-membered azetidine (B1206935) ring system. One common strategy involves the reaction of N-activated aziridines with a one-carbon unit. For instance, the reaction of N-tosylaziridines with nitrogen ylides, generated in situ from phenacyl bromides, in a silica (B1680970) gel-water system, affords functionalized azetidines in high yields and stereoselectivities. rsc.org This tertiary amine-catalyzed ring expansion expeditiously yields 2-aroyl-N-tosylazetidines. rsc.org

| Starting Aziridine (Analogue) | Reagent | Product | Yield (%) | Ref |

| N-Tosyl-2-phenylaziridine | Phenacyl bromide, DABCO | 2-Benzoyl-1-tosylazetidine | 85 | rsc.org |

| N-Tosyl-2-(4-chlorophenyl)aziridine | 4-Bromophenacyl bromide, DABCO | 2-(4-Bromobenzoyl)-1-tosyl-3-(4-chlorophenyl)azetidine | 82 | rsc.org |

Azetidinones, also known as β-lactams, are a critically important class of heterocycles due to their presence in numerous antibiotic agents. The synthesis of 2-azetidinones can be achieved through various cycloaddition approaches. mdpi.com While direct synthesis from 1-methyl-2-(4-methylphenyl)aziridine is not extensively documented, the general reactivity of the aziridine ring suggests its potential as a precursor. For example, the Staudinger [2+2] cycloaddition of ketenes with imines is a classic method for β-lactam formation. nih.gov Conceptually, a related approach could involve the carbonylative ring expansion of aziridines.

Formation of Pyrrolidines and Piperidines

Pyrrolidines, five-membered nitrogen-containing rings, can be synthesized from aziridines through formal [3+2] cycloaddition reactions. researchgate.netmdpi.comnih.govresearchgate.net Azomethine ylides, which can be generated from the thermal or photochemical ring-opening of aziridines, react with various dipolarophiles to afford highly substituted pyrrolidines. mdpi.comnih.gov The reaction of N-tert-butanesulfinyl-1-azadienes with azomethine ylides, for instance, provides a diastereoselective route to densely functionalized pyrrolidine (B122466) derivatives. nih.gov

| Aziridine Derivative (Analogue) | Dipolarophile | Product | Yield (%) | Ref |

| N-Benzyl-2,3-diphenylaziridine | N-Phenylmaleimide | 1,3,4,6-Tetraphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrrole-2,5-dione | 71 | rsc.org |

| N-tert-Butyl-2-phenylaziridine | Dimethyl acetylenedicarboxylate | Dimethyl 1-tert-butyl-5-phenyl-2,5-dihydropyrrole-3,4-dicarboxylate | 65 | researchgate.net |

Piperidines, six-membered nitrogen heterocycles, are prevalent in natural products and pharmaceuticals. The synthesis of piperidines from aziridines can be accomplished through ring expansion strategies. For example, 2-(2-cyano-2-phenylethyl)aziridines can be converted into 2-chloromethyl-4-phenylpiperidine-4-carbonitriles via alkylation followed by a microwave-assisted 6-exo-tet cyclization and subsequent regiospecific ring opening. nih.gov Another approach involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion generated from a 4-hydroxybutylaziridine, which successfully affords 2-alkylsubstituted piperidines. researchgate.net

Access to Fused Polycyclic Systems (e.g., Isoquinolines, Pyrrolo[2,3-b]indoles)

The construction of fused polycyclic systems from aziridine precursors often involves intramolecular cyclization strategies. Isoquinoline derivatives, for example, can be synthesized via the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. dntb.gov.uaorganic-chemistry.org Although this method does not start directly from an aziridine, the azide (B81097) functionality can be introduced via the ring-opening of an aziridine, thus providing an indirect route. A more direct approach could involve the intramolecular cyclization of an appropriately substituted 1-Methyl-2-(4-methylphenyl)aziridine derivative, such as one bearing a 2'-bromobenzyl group on the nitrogen atom. Radical cyclization of such precursors has been shown to yield aporphine (B1220529) and indolo[2,1-a]isoquinoline structures. nih.gov

Pyrrolo[2,3-b]indoles, also known as 7-azaindoles, are another important class of fused heterocycles with significant biological activity. nih.gov Their synthesis from aziridines is less common, but the reactivity of 3-aryl-2H-azirines, isomers of 2-aryl-aziridines, in nickel-catalyzed annulation reactions with indoles provides a potential pathway to the related pyrrolo[3,2-b]indole core. beilstein-journals.org Additionally, iodine(III)-mediated intramolecular annulation reactions have been developed for the synthesis of pyrrolo[2,3-b]indoles. researchgate.net

Derivatization to Thiazolidine-2-thiones

Thiazolidine-2-thiones are five-membered sulfur- and nitrogen-containing heterocycles with a range of applications. A direct and efficient method for their synthesis involves the reaction of aziridines with carbon disulfide. nih.govnih.gov A base-catalyzed protocol using DABCO has been reported for the construction of 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines, which are precursors to the corresponding aziridines. nih.gov The reaction of N-arylsulfonylaziridines with isothiocyanates in the presence of a Lewis acid also leads to the formation of 2-iminothiazolidines, which are closely related structures. nih.gov